Cas no 1983903-87-2 (4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid)
4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-methylbutanoic acid
- 4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4,4-trifluoro-3-methyl-
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- Inchi: 1S/C10H16F3NO4/c1-8(2,3)18-7(17)14-9(4,5-6(15)16)10(11,12)13/h5H2,1-4H3,(H,14,17)(H,15,16)
- InChI Key: KYQMJMOJZYNGTJ-UHFFFAOYSA-N
- SMILES: FC(C(C)(CC(=O)O)NC(=O)OC(C)(C)C)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 335
- XLogP3: 1.8
- Topological Polar Surface Area: 75.6
4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-388422-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-methylbutanoic acid |
1983903-87-2 | 95.0% | 0.05g |
$876.0 | 2025-03-16 | |
| Enamine | EN300-388422-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-methylbutanoic acid |
1983903-87-2 | 95.0% | 0.1g |
$917.0 | 2025-03-16 | |
| Enamine | EN300-388422-0.25g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-methylbutanoic acid |
1983903-87-2 | 95.0% | 0.25g |
$959.0 | 2025-03-16 | |
| Enamine | EN300-388422-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-methylbutanoic acid |
1983903-87-2 | 95.0% | 0.5g |
$1001.0 | 2025-03-16 | |
| Enamine | EN300-388422-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-methylbutanoic acid |
1983903-87-2 | 95.0% | 1.0g |
$1043.0 | 2025-03-16 | |
| Enamine | EN300-388422-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-methylbutanoic acid |
1983903-87-2 | 95.0% | 2.5g |
$2043.0 | 2025-03-16 | |
| Enamine | EN300-388422-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-methylbutanoic acid |
1983903-87-2 | 95.0% | 5.0g |
$3023.0 | 2025-03-16 | |
| Enamine | EN300-388422-10.0g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-methylbutanoic acid |
1983903-87-2 | 95.0% | 10.0g |
$4483.0 | 2025-03-16 |
4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Recent Advances in the Study of 4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid (CAS: 1983903-87-2)
The compound 4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid (CAS: 1983903-87-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethyl and tert-butoxycarbonyl (Boc) protected amino groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of enzyme inhibition and drug development.
One of the key areas of research involves the role of this compound as a building block in the synthesis of more complex pharmaceutical agents. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for drug design. Recent publications have highlighted its utility in the development of protease inhibitors, where its structural features contribute to high binding affinity and selectivity. For instance, a 2023 study demonstrated its efficacy in inhibiting specific serine proteases involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases.
Another significant advancement is the exploration of its pharmacokinetic properties. Researchers have employed advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary results indicate favorable oral bioavailability and minimal off-target effects, which are critical for its progression into clinical trials. Additionally, computational modeling studies have provided insights into its interaction with biological targets, further validating its therapeutic potential.
In the context of synthetic chemistry, recent efforts have focused on optimizing the production of 4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid. Novel catalytic methods have been developed to improve yield and reduce environmental impact. For example, a 2024 study reported a green chemistry approach using biocatalysts, which not only enhanced efficiency but also aligned with sustainable practices. These advancements are expected to facilitate large-scale production and broader application of this compound in drug discovery pipelines.
Looking ahead, the compound's versatility and unique chemical properties position it as a valuable tool in medicinal chemistry. Ongoing research aims to explore its potential in other therapeutic areas, such as oncology and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its translation from bench to bedside. As the body of evidence grows, 4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid may soon emerge as a cornerstone in the development of next-generation therapeutics.
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